molecular formula C17H21ClF3NO3S B2908363 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797846-33-3

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2908363
CAS No.: 1797846-33-3
M. Wt: 411.86
InChI Key: QATILVNOGQLZMF-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of chloro, trifluoromethyl, and isobutylsulfonyl groups attached to an azetidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chloro, trifluoromethyl, and isobutylsulfonyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives with different substituents. Examples include:

  • 3-(4-Chlorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one
  • 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Uniqueness

The uniqueness of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF3NO3S/c1-11(2)10-26(24,25)13-8-22(9-13)16(23)6-4-12-3-5-15(18)14(7-12)17(19,20)21/h3,5,7,11,13H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATILVNOGQLZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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